molecular formula CH3(CH2)5COOH<br>C7H14O2<br>C7H14O2 B026006 Heptanoic acid CAS No. 101488-09-9

Heptanoic acid

Cat. No. B026006
M. Wt: 130.18 g/mol
InChI Key: MNWFXJYAOYHMED-UHFFFAOYSA-N
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Description

Heptanoic acid, also known as enanthic acid, is a seven-carbon organic acid with the molecular formula C7H14O2. It is a saturated fatty acid that can be found naturally in various animal and plant sources, including coconut oil, palm kernel oil, and milk fat. Heptanoic acid has a wide range of applications in the chemical, pharmaceutical, and food industries due to its unique chemical properties.

Scientific Research Applications

1. Corrosion Inhibition

Heptanoic acid has been studied for its application as a controlled-release corrosion inhibitor. Aghzzaf et al. (2014) examined the anchoring of heptanoic acid on palygorskite clay mineral to inhibit steel corrosion. This application is significant in prolonging the life of metal structures and components, showcasing the practical utility of heptanoic acid in industrial settings (Aghzzaf et al., 2014).

2. Green Chemistry Synthesis

Heptanoic acid's synthesis via green chemistry processes has been explored. Berdnikova et al. (2017, 2018) studied the oxidation of octene-1 to heptanoic acid using hydrogen peroxide, highlighting a method that reduces environmental impact and contributes to sustainable practices in chemical synthesis (Berdnikova et al., 2017); (Berdnikova et al., 2018).

3. Biofuel and Biochemical Production

Research by Grootscholten et al. (2013) and Jabeen & Farooq (2016) explored heptanoic acid's role in biofuel and biochemical production. These studies show the potential of heptanoic acid in renewable energy and biochemical sectors, providing a sustainable alternative to traditional methods (Grootscholten et al., 2013); (Jabeen & Farooq, 2016).

4. Catalysis and Chemical Reactions

Heptanoic acid has been a subject of study in various catalytic processes. Lopez-Ruiz et al. (2014, 2015) investigated the decarbonylation of heptanoic acid over carbon-supported platinum nanoparticles, highlighting its role in chemical production and reaction mechanisms (Lopez-Ruiz et al., 2014); (Lopez-Ruiz et al., 2015).

properties

IUPAC Name

heptanoic acid
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InChI

InChI=1S/C7H14O2/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3,(H,8,9)
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InChI Key

MNWFXJYAOYHMED-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCC(=O)O
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Molecular Formula

C7H14O2
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DSSTOX Substance ID

DTXSID2021600
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Molecular Weight

130.18 g/mol
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Physical Description

Heptanoic acid appears as a colorless liquid with a pungent odor. Less dense than water and poorly soluble in water. Hence floats on water. Very corrosive. Contact may likely burn skin, eyes, and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Flash point near 200 °F., Liquid; Liquid, Other Solid, Clear oily liquid with an unpleasant odor; [Hawley] Clear colorless liquid; [MSDSonline], Liquid, CLEAR OILY LIQUID., colourless oily liquid/ disagreeable rancid, sour, fatty odour
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Boiling Point

432 to 473 °F at 760 mmHg (NTP, 1992), 222.2 °C, 222.00 to 223.00 °C. @ 760.00 mm Hg, 223 °C
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Flash Point

greater than 235 °F (NTP, 1992), 110 °C (open cup) ... 118 °C (closed cup), near 200 °F, >110 °C c.c.
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Solubility

1 to 10 mg/mL at 73 °F (NTP, 1992), Solubility in water = 0.2419 g/100 mL water at 15 °C; soluble in ethanol, ether, DMF, dimethyl sulfoxide., SOL IN ACETONE, NITRIC ACID, Slightyl soluble in carbon tetrachloride; soluble in acetone, In water, 2.82X10+3 mg/L at 25 °C, 2.82 mg/mL, Solubility in water, g/100ml at 15 °C: 0.242, slightly soluble in water; soluble in alcohol, ether, acetone, nitric acid, and dimethyl sulfoxide
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Density

0.92 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9181 at 20 °C/4 °C, Relative density (water = 1): 0.9, 0.915-0.920 (20°/20°)
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Vapor Pressure

1 mmHg at 172 °F ; 100 mmHg at 320 °F; 760 mmHg at 430.7 °F (NTP, 1992), 0.01 [mmHg], 1.07X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 1.3
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Product Name

Heptanoic Acid

Color/Form

CLEAR OILY LIQUID

CAS RN

111-14-8
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Melting Point

16 °F (NTP, 1992), -7.17 °C, -7.5 °C
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Synthesis routes and methods

Procedure details

To a solution of the compound of Step 3 (580 mg, 2.22 mmol) in acetone (10 ml) was added Jones reagent (2.8 ml) at 0° C. The mixture was stirred at this temperature for 1 hour. After addition of methanol (5 ml), the reaction mixture was warmed to room temperature and diluted with water. The product was extracted into methylene chloride, and the combined organic layers were washed with brine and dried over magnesium sulfate. Removal of solvent in vacuo provided the title compound as a white solid, (570 mg, 2.1 mmol, 93% yield).
Name
compound
Quantity
580 mg
Type
reactant
Reaction Step One
Name
Jones reagent
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
93%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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